丙烯酸-3-(1H-吲哚-7-基)甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

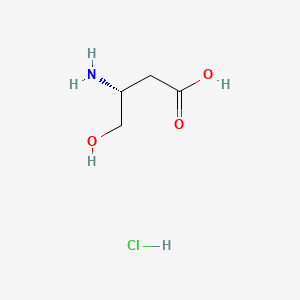

Methyl 3-(1H-indol-7-yl)acrylate, also known as MIA, is an organic compound that has been used in a variety of scientific applications, such as as a reagent in organic synthesis and a potential therapeutic agent. MIA is a derivative of indole, a nitrogen-containing heterocyclic compound that is found in many natural products and pharmaceuticals. MIA has been used as a reagent in organic synthesis and as a potential therapeutic agent due to its unique structure and properties.

科学研究应用

1. 杂环的烷基化

丙烯酸-3-(1H-吲哚-7-基)甲酯在碱性介质中由二甲基 3,3'-二硫代二丙酸酯原位生成,并用于吲哚和其他含氮杂环的烷基化。这一过程产生一系列 3-(杂芳基取代)丙酸酯,为丙烯酸酯的生成及其在杂环烷基化中的后续应用提供了机理上的理解 (Hamel & Girard, 2000)。

2. 功能化吲哚-3-基丙烯酸酯的合成

在 FeCl3 作为催化剂存在下,丙烯酸-3-(1H-吲哚-7-基)甲酯参与一锅多米诺反应,导致功能化吲哚-3-基丙烯酸酯的简便合成。这一过程对这些化合物的立体选择性形成具有重要意义,已通过 1H NMR 光谱和单晶结构得到证实 (Zhang, Sun, & Yan, 2012)。

3. 废气处理

填充陶瓷颗粒的生物滴滤塔 (BTF) 已被用于有效处理丙烯酸甲酯废气。BTF 表现出较高的去除效率,在一定条件下丙烯酸甲酯含量不可检测,凸显了其在废气处理中的工业应用潜力 (Wu, Yin, Quan, Fang, & Yin, 2016)。

4. 立体选择性合成

丙烯酸-3-(1H-吲哚-7-基)甲酯用于各种生物学上重要化合物的立体选择性合成的温和且稳健的方法中,例如咔唑、γ-咔啉和海洋生物碱普雷诺斯托酮。该合成涉及缩合反应,并展示了该化合物在合成复杂生物分子的多功能性 (Biswas, Jaiswal, Singh, Mobin, & Samanta, 2013)。

作用机制

Target of Action

Methyl 3-(1H-indol-7-yl)acrylate is a derivative of indole, a heterocyclic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Methyl 3-(1H-indol-7-yl)acrylate may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 3-(1H-indol-7-yl)acrylate may interact with its targets to modulate these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities , suggesting that this compound may affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , this compound may have diverse molecular and cellular effects.

安全和危害

The safety data sheet for a related compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation and serious eye damage/eye irritation, and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

生化分析

Biochemical Properties

Methyl 3-(1H-indol-7-yl)acrylate plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, leading to various biochemical effects.

Cellular Effects

Methyl 3-(1H-indol-7-yl)acrylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in regulating the immune response to infection . Additionally, it can influence the expression of genes involved in cell proliferation and apoptosis, thereby affecting cellular growth and survival.

Molecular Mechanism

The molecular mechanism of action of Methyl 3-(1H-indol-7-yl)acrylate involves several key interactions at the molecular level. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This inhibition can lead to alterations in cellular signaling and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-(1H-indol-7-yl)acrylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 3-(1H-indol-7-yl)acrylate is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, which can have significant implications for its therapeutic potential.

Dosage Effects in Animal Models

The effects of Methyl 3-(1H-indol-7-yl)acrylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity changes significantly at certain concentration levels. These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

Methyl 3-(1H-indol-7-yl)acrylate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes or cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of Methyl 3-(1H-indol-7-yl)acrylate within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion-transporting polypeptides (OATPs), which are involved in the uptake of various endogenous and exogenous compounds . The compound’s distribution within tissues can affect its localization and accumulation, influencing its biological activity and therapeutic potential.

Subcellular Localization

Methyl 3-(1H-indol-7-yl)acrylate exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments or organelles. These interactions can modulate its biochemical properties and cellular effects.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Methyl 3-(1H-indol-7-yl)acrylate can be achieved through a three-step reaction pathway involving the alkylation of indole, followed by the Vilsmeier-Haack reaction and finally, esterification.", "Starting Materials": [ "Indole", "Methyl acrylate", "POCl3", "DMF", "NaHCO3", "Methanol", "Diethyl ether", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Alkylation of Indole", "- Dissolve Indole in DMF and cool the solution to 0°C.", "- Add NaHCO3 and Methyl acrylate to the solution and stir for 2 hours.", "- Quench the reaction with water and extract the product with diethyl ether.", "- Dry the organic layer with anhydrous magnesium sulfate and evaporate the solvent to obtain the crude product.", "Step 2: Vilsmeier-Haack Reaction", "- Dissolve the crude product from step 1 in DMF.", "- Add POCl3 dropwise to the solution under stirring at 0°C.", "- Allow the reaction to proceed for 2 hours at room temperature.", "- Quench the reaction with water and extract the product with diethyl ether.", "- Dry the organic layer with anhydrous magnesium sulfate and evaporate the solvent to obtain the crude product.", "Step 3: Esterification", "- Dissolve the crude product from step 2 in methanol.", "- Add a catalytic amount of HCl and reflux the solution for 2 hours.", "- Evaporate the solvent and purify the product by column chromatography to obtain Methyl 3-(1H-indol-7-yl)acrylate." ] } | |

| 104682-97-5 | |

分子式 |

C12H11NO2 |

分子量 |

201.22 g/mol |

IUPAC 名称 |

methyl 3-(1H-indol-7-yl)prop-2-enoate |

InChI |

InChI=1S/C12H11NO2/c1-15-11(14)6-5-9-3-2-4-10-7-8-13-12(9)10/h2-8,13H,1H3 |

InChI 键 |

XOLBSBOCRAAKLU-UHFFFAOYSA-N |

SMILES |

COC(=O)C=CC1=CC=CC2=C1NC=C2 |

规范 SMILES |

COC(=O)C=CC1=CC=CC2=C1NC=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

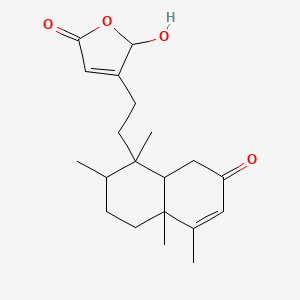

![2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol](/img/structure/B1148967.png)

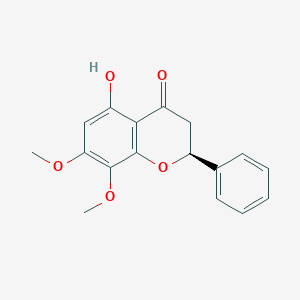

![7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1148968.png)

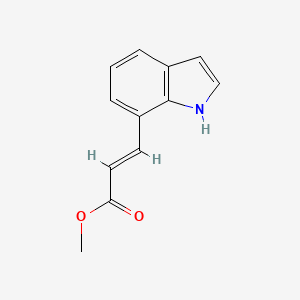

![4-Methyl-2-(2-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148969.png)